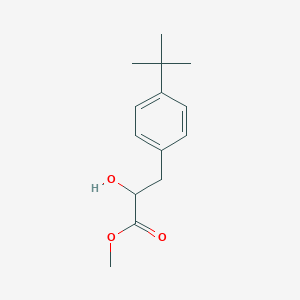

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(4-(tert-butyl)phenyl)-2-oxopropanoate.

Reduction: 3-(4-(tert-butyl)phenyl)-2-hydroxypropanol.

Substitution: 4-nitro-3-(tert-butyl)phenyl-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-substrate interactions due to its ester and hydroxy functional groups.

Industry: Used in the production of polymers and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(4-(tert-butyl)phenyl)acetate

- Methyl 3-(4-(tert-butyl)phenyl)propanoate

- Methyl 3-(4-(tert-butyl)phenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate is unique due to the presence of both a hydroxy and an ester functional group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

Methyl 3-(4-(tert-butyl)phenyl)-2-hydroxypropanoate, also known as Benzenepropanoic acid, 4-(1,1-dimethylethyl)-α-hydroxy-, methyl ester, is a compound recognized for its diverse biological activities, particularly as an antioxidant . This article explores its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C15H22O3

- Molecular Weight : 250.34 g/mol

- Structure : The compound features a tert-butyl group attached to a phenyl ring and a hydroxypropanoate moiety, enhancing its lipophilicity and reactivity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. The presence of the tert-butyl group is believed to enhance the compound's efficacy in biological systems by improving its solubility and cellular uptake.

The antioxidant mechanism involves the neutralization of free radicals and the reduction of oxidative stress markers. Studies have shown that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α, which are often elevated in conditions characterized by oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect various cell types from oxidative damage. For instance, it has been observed to mitigate cell death induced by amyloid beta (Aβ) in astrocytes, reducing the production of reactive oxygen species (ROS) and inflammatory markers .

In Vivo Studies

While in vitro results are promising, in vivo studies are essential to confirm these findings. Preliminary animal studies suggest that while the compound shows protective effects against oxidative stress in cultured cells, its bioavailability and efficacy in live models require further investigation .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Esterification : Reacting tert-butyl 3-hydroxypropanoate with appropriate phenolic compounds.

- Catalytic Methods : Utilizing transition metal catalysts to facilitate the formation of the desired ester bonds.

These synthetic pathways allow for the modification and derivation of various analogs with potentially enhanced biological activities .

Applications

This compound has potential applications across multiple fields:

- Pharmaceuticals : As a candidate for developing new antioxidant therapies.

- Cosmetics : Due to its skin-protective properties against oxidative damage.

- Food Industry : As a natural preservative to enhance food stability against oxidation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antioxidant Activity | Applications |

|---|---|---|---|

| This compound | Structure | High | Pharmaceuticals, Cosmetics |

| Similar Compound A | Structure A | Moderate | Pharmaceuticals |

| Similar Compound B | Structure B | Low | Cosmetics |

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

methyl 3-(4-tert-butylphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12,15H,9H2,1-4H3 |

InChI Key |

UVLRKELKELKZIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.